molecular formula C20H17F3N4S B4293405 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole

5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4293405
M. Wt: 402.4 g/mol
InChI Key: QHZZTBRWBXRULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the field of epigenetics research. This compound has been shown to selectively inhibit the activity of the lysine-specific demethylase 1 (LSD1), which is a histone demethylase that plays a critical role in regulating gene expression.

Mechanism of Action

5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole selectively inhibits the activity of LSD1, which is a histone demethylase that plays a critical role in regulating gene expression. LSD1 demethylates lysine 4 on histone H3, which is associated with active gene expression. By inhibiting LSD1, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole increases the level of histone H3 lysine 4 methylation, leading to the repression of gene expression.
Biochemical and Physiological Effects:
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole inhibits cell proliferation, induces apoptosis, and suppresses the expression of genes involved in cell cycle progression and metastasis. In models of inflammation, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole reduces the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative disorders, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole improves cognitive function and reduces the accumulation of amyloid-beta plaques.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole is its selectivity for LSD1, which allows for the specific inhibition of LSD1 without affecting other histone demethylases. In addition, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole is its relatively low potency, which requires high concentrations to achieve effective inhibition of LSD1.

Future Directions

There are several future directions for the research of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole. Another area of interest is the identification of specific genes and pathways that are regulated by LSD1 inhibition, which could lead to the development of new therapeutic targets. Finally, the combination of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole with other drugs or therapies could enhance its efficacy and reduce potential side effects.

Scientific Research Applications

5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the growth and metastasis of various types of cancer cells, including leukemia, breast cancer, and prostate cancer. In addition, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. Furthermore, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

5-propan-2-yl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4S/c1-12(2)27-16-9-4-3-8-15(16)17-18(27)24-19(26-25-17)28-11-13-6-5-7-14(10-13)20(21,22)23/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZZTBRWBXRULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 3
Reactant of Route 3
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 4
Reactant of Route 4
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
Reactant of Route 5
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
Reactant of Route 6
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.